molecular formula C18H15NO4S B6429829 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097935-49-2

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6429829
CAS No.: 2097935-49-2
M. Wt: 341.4 g/mol
InChI Key: XHVIYAMOZPXSPG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a benzodioxole moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines), solvents like DCM or acetonitrile, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of furan, thiophene, and benzodioxole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and findings from various studies.

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against liver cancer cell lines. In a study evaluating benzodioxole derivatives, this compound demonstrated potent cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin.

Case Study: Hep3B Cell Line

In vitro tests on the Hep3B liver cancer cell line revealed that the compound reduced α-fetoprotein (α-FP) secretion significantly. The results indicated a decrease in cell proliferation and induced cell cycle arrest in the G2-M phase:

CompoundIC50 (µM)α-FP Secretion (ng/ml)G2-M Phase Arrest (%)
Control-2519.17-
This compound8.071625.88.07
Doxorubicin--7.4

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased reactive oxygen species (ROS) production in treated cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound showed selective activity against gram-positive bacteria:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Bacillus cereusModerate
Enterococcus faecalisModerate
MRSALow

The introduction of the thiophene and furan moieties was found to enhance the antimicrobial properties compared to simpler derivatives .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound was evaluated for its antioxidant activity using the DPPH assay. The compound exhibited a significant ability to scavenge free radicals:

CompoundIC50 (µM)
This compound39.85
Trolox (Standard Antioxidant)7.72

These results indicate that the compound possesses considerable antioxidant potential, which may contribute to its overall biological activity by mitigating oxidative stress in cells .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18(12-5-6-15-16(9-12)23-11-22-15)19-10-13(14-3-1-7-21-14)17-4-2-8-24-17/h1-9,13H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVIYAMOZPXSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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